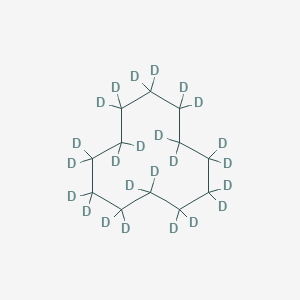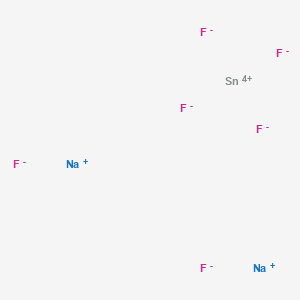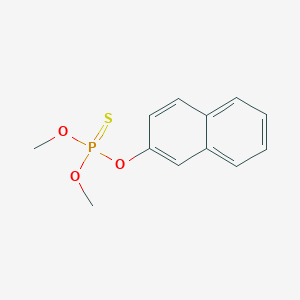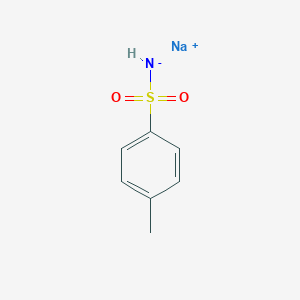![molecular formula C15H26O B096027 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol CAS No. 18680-83-6](/img/structure/B96027.png)
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol, also known as Isothujol, is a natural terpene alcohol with a unique chemical structure. It is commonly found in various plant species, including conifers, and has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of bacterial cell walls, as well as the modulation of various signaling pathways involved in inflammation and oxidative stress. 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has also been shown to interact with various receptors, such as TRPV1 and GABAA, which may contribute to its pharmacological effects.
生化学的および生理学的効果
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has been shown to have various biochemical and physiological effects, including the inhibition of bacterial growth and biofilm formation, the reduction of inflammation and oxidative stress, and the modulation of neurotransmitter activity. It has also been shown to have analgesic and anxiolytic effects in animal models, suggesting its potential as a therapeutic agent for pain and anxiety disorders.
実験室実験の利点と制限
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has several advantages for lab experiments, including its natural origin, low toxicity, and broad-spectrum activity against various microorganisms. However, its low solubility in water and other solvents may limit its use in certain experimental setups. Additionally, the variability in the chemical composition of natural sources of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol may pose challenges for reproducibility and standardization in research.
将来の方向性
There are several future directions for research on 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol. One potential avenue is the development of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol-based drugs and nutraceuticals for the treatment of various diseases, such as infections, inflammation, and neurodegenerative disorders. Another potential direction is the exploration of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol's insecticidal and herbicidal properties for the development of environmentally friendly pesticides. Furthermore, the elucidation of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol's mechanism of action and its interactions with various receptors may lead to the discovery of new drug targets and therapeutic strategies.
合成法
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The extraction method involves the isolation of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol from plant species, such as Thuja plicata, through steam distillation or solvent extraction. On the other hand, chemical synthesis involves the reaction of terpenoid precursors, such as limonene or pinene, with reducing agents, such as sodium borohydride or lithium aluminum hydride, to produce 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol.
科学的研究の応用
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has been extensively studied for its potential therapeutic applications, particularly in the fields of medicine, pharmacy, and agriculture. It has been found to possess antimicrobial, antifungal, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and nutraceuticals. 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has also been shown to have insecticidal and herbicidal effects, making it a potential alternative to synthetic pesticides.
特性
CAS番号 |
18680-83-6 |
|---|---|
製品名 |
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol |
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
2-[(3R,5S,8R)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m1/s1 |
InChIキー |
TWVJWDMOZJXUID-UTUOFQBUSA-N |
異性体SMILES |
C[C@@H]1CC[C@@H](CC2=C1CC[C@H]2C)C(C)(C)O |
SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)O |
正規SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)O |
同義語 |
[3R,(+)]-1,2,3,4,5,6,7,8-Octahydro-α,α,3β,8β-tetramethyl-5β-azulenemethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



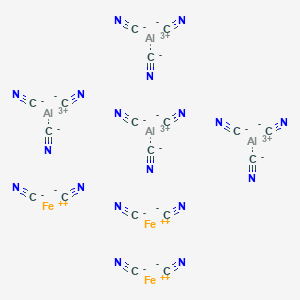
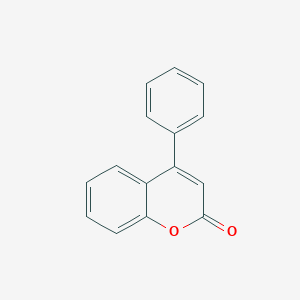

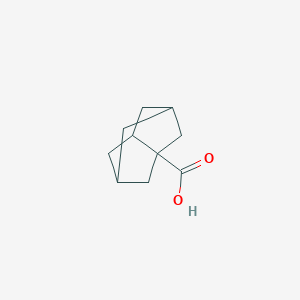
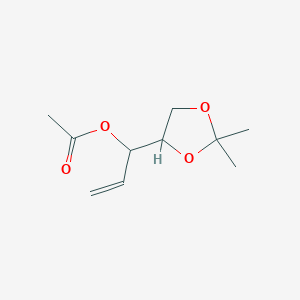
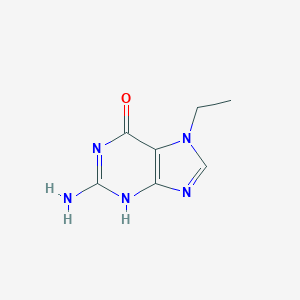
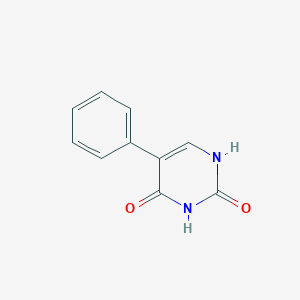
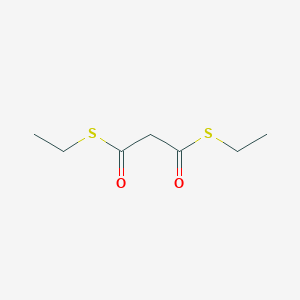

![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)
